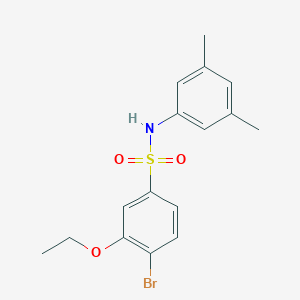
2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. It has also been shown to have antioxidant properties and to inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation, making it a potential candidate for further study as an anticancer or anti-inflammatory agent. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cells and organs, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide. One direction is to further study its potential anticancer and anti-inflammatory properties, and to explore its use in animal models and clinical trials. Another direction is to study its potential toxicity and to develop ways to mitigate its toxic effects. Additionally, further research could be done to understand its mechanism of action and to identify other potential therapeutic uses for this compound.
Métodos De Síntesis
2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide has been synthesized using various methods. One of the most common methods involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-pyridylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide has been used in scientific research for its potential therapeutic properties. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
Nombre del producto |
2,5-dichloro-4-ethoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12Cl2N2O3S |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2,5-dichloro-4-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-11-7-10(15)12(8-9(11)14)21(18,19)17-13-5-3-4-6-16-13/h3-8H,2H2,1H3,(H,16,17) |
Clave InChI |
NLAWVMDKQPBJPC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=N2)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
